

managing off-target effects of (S)-GS-621763 in experiments

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Compound of Interest

Compound Name: (S)-GS-621763

Cat. No.: B8150239

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Technical Support Center: (S)-GS-621763

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of **(S)-GS-621763** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **(S)-GS-621763** and what is its primary mechanism of action?

A1: **(S)-GS-621763** is an orally bioavailable prodrug of the nucleoside analog GS-441524.^{[1][2][3][4]} GS-441524 is the parent nucleoside of remdesivir. The primary mechanism of action of **(S)-GS-621763** is the inhibition of viral RNA-dependent RNA polymerase (RdRp), making it a direct-acting antiviral agent against various RNA viruses, including coronaviruses like SARS-CoV-2.^{[3][4]}

Q2: How is **(S)-GS-621763** activated to its therapeutic form?

A2: **(S)-GS-621763** is a prodrug that is metabolized to GS-441524, which is then taken up by cells and undergoes intracellular phosphorylation by host cell kinases to form the active nucleoside triphosphate (NTP) metabolite. This active metabolite is what inhibits the viral RdRp.

Q3: What are the potential off-target effects of **(S)-GS-621763**?

A3: As a nucleoside analog, the primary concern for off-target effects is the potential for interaction with host cellular polymerases, particularly mitochondrial DNA polymerase γ (POLG) and mitochondrial RNA polymerase (POLRMT). Inhibition of these polymerases can lead to mitochondrial dysfunction. Another potential off-target effect could be the inhibition of host cellular kinases.

Q4: Is there evidence of mitochondrial toxicity with **(S)-GS-621763** or related compounds?

A4: Studies on remdesivir, which shares the same active metabolite as **(S)-GS-621763**, have investigated mitochondrial toxicity. Some studies suggest a low potential for mitochondrial toxicity at therapeutic concentrations, while others have shown that remdesivir can be a weak inhibitor of human mitochondrial RNA polymerase.^{[5][6]} Evidence suggests that any potential mitochondrial toxicity may be cell-type dependent, with cardiomyocytes showing some sensitivity.

Q5: How can I assess the potential for off-target effects in my experiments?

A5: Several in vitro assays can be employed to evaluate the off-target effects of **(S)-GS-621763**. These include:

- Mitochondrial DNA (mtDNA) Quantification: To assess if the compound affects mitochondrial DNA replication.^{[5][7][8][9]}
- Mitochondrial Respiration Assays: Using techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR) and evaluate mitochondrial function.^{[10][11][12][13][14]}
- Host Polymerase Inhibition Assays: To directly measure the inhibitory activity of the active triphosphate metabolite against purified human DNA and RNA polymerases.^{[15][16][17][18][19][20]}
- Kinase Profiling: Screening the compound against a panel of human kinases to identify any off-target kinase inhibition.
- Cytotoxicity Assays: To determine the concentration at which the compound becomes toxic to different cell lines.

Troubleshooting Guides

Problem 1: Observed cytotoxicity in cell-based assays at concentrations close to the effective antiviral concentration.

- Possible Cause: This could be due to off-target effects, such as mitochondrial toxicity.
- Troubleshooting Steps:
 - Perform a dose-response curve for cytotoxicity: Determine the CC50 (50% cytotoxic concentration) in parallel with the EC50 (50% effective concentration) to calculate the selectivity index ($SI = CC50/EC50$). A low SI may indicate off-target toxicity.
 - Assess mitochondrial function: Conduct experiments to measure mitochondrial respiration (e.g., Seahorse XF assay) and mtDNA content at various concentrations of **(S)-GS-621763**.
 - Include control compounds: Use a known mitochondrial toxicant (e.g., chloramphenicol) as a positive control and an inactive nucleoside analog as a negative control.[\[10\]](#)
 - Use a different cell line: Off-target effects can be cell-type specific. Test the compound in a different cell line to see if the cytotoxicity is consistent.

Problem 2: Inconsistent results in antiviral potency assays.

- Possible Cause: Variability in the metabolic activation of **(S)-GS-621763** to its active triphosphate form.
- Troubleshooting Steps:
 - Ensure consistent cell passage number and health: Cellular metabolism can change with passage number and culture conditions.
 - Verify the activity of host kinases: The phosphorylation of GS-441524 is dependent on host cell kinases. Ensure that the cell line used has adequate kinase activity.
 - Use the active metabolite directly: In biochemical assays (e.g., polymerase inhibition assays), use the synthesized triphosphate form of GS-441524 to bypass the need for metabolic activation.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of **(S)-GS-621763** and Related Compounds

Compound	Virus	Cell Line	EC50 (μM)	Reference
(S)-GS-621763	SARS-CoV-2 (nLUC)	A549-hACE2	2.8	[21]
(S)-GS-621763	SARS-CoV-2 (Fluc)	NHBE	0.125	[22]
Remdesivir (RDV)	SARS-CoV-2 (nLUC)	A549-hACE2	0.29	[21]
GS-441524	FIPV (Serotype II)	CRFK	~1	[23]

Table 2: Off-Target Activity of Remdesivir Triphosphate (RDV-TP)

Target	Assay Type	IC50 (μM)	Fold-Selectivity (Viral RdRp / Host Polymerase)	Reference
Human Mitochondrial RNA Polymerase (POLRMT)	Biochemical	>100	>100	[5]
Human DNA Polymerase α	Biochemical	>100	-	[24]
Human DNA Polymerase β	Biochemical	>100	-	[24]
Human DNA Polymerase γ (POLG)	Biochemical	>100	-	[24]
Flaviviral RdRps	Biochemical	0.2 - 2.2	-	[15][16]

Note: Data for direct off-target activity of **(S)-GS-621763** is limited. The data for remdesivir is provided as a surrogate due to the shared active metabolite.

Experimental Protocols

1. Quantification of Mitochondrial DNA (mtDNA) by qPCR

- Objective: To determine if **(S)-GS-621763** treatment affects the amount of mitochondrial DNA, which can indicate inhibition of mitochondrial DNA polymerase.[5][7][8][9]
- Methodology:
 - Cell Treatment: Plate cells (e.g., HepG2, A549) and treat with a range of concentrations of **(S)-GS-621763** and controls (vehicle, positive control like a known POLG inhibitor) for a specified duration (e.g., 24, 48, 72 hours).

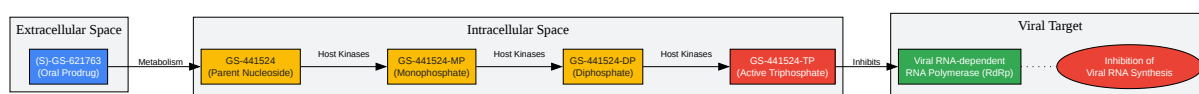
- DNA Extraction: Isolate total DNA from the treated cells using a commercial DNA extraction kit.
- qPCR: Perform quantitative PCR using two sets of primers: one targeting a mitochondrial gene (e.g., MT-ND1) and one targeting a nuclear gene (e.g., B2M) for normalization.
- Data Analysis: Calculate the relative mtDNA copy number using the $\Delta\Delta C_t$ method, normalizing the mtDNA amplification to the nuclear DNA amplification. A significant decrease in the mtDNA/nDNA ratio in treated cells compared to vehicle control suggests mitochondrial toxicity.

2. Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

- Objective: To measure the effect of **(S)-GS-621763** on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial function.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Methodology:
 - Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
 - Compound Treatment: Treat cells with **(S)-GS-621763** at various concentrations for the desired time.
 - Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.
 - Mito Stress Test: Use the Seahorse XF Cell Mito Stress Test kit, which involves the sequential injection of mitochondrial inhibitors:
 - Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
 - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

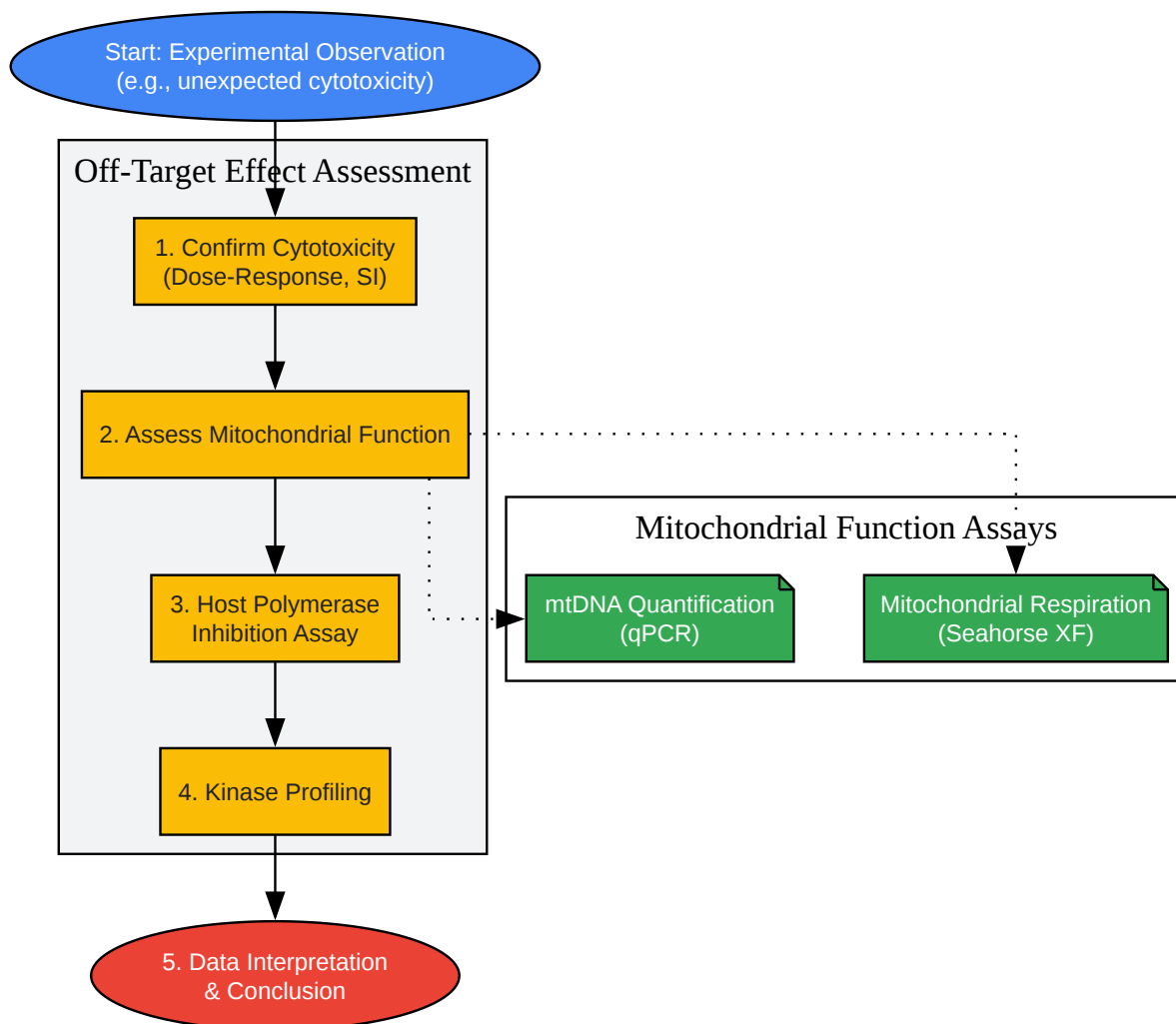
- Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in treated cells indicates mitochondrial dysfunction.

Visualizations



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Caption: Metabolic activation pathway of **(S)-GS-621763**.



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Caption: Workflow for assessing off-target effects.

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